ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring lactones with a benzopyrone structure, known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-2-one core, substituted with hydroxy groups and an amino-benzoate ester.
Mechanism of Action
Target of action
Many coumarin derivatives, which are structurally similar to “ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate”, have been found to interact with various biological targets. For instance, some coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a two-ring system, consisting of a benzene ring fused with a α-pyrone nucleus . This structure suggests that it may interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be influenced by the compound’s chemical structure, including its aromatic and vinyl carbons .
Cellular Effects
Related compounds such as 6,7-dihydroxycoumarin (esculetin) have been shown to display various biological activities such as anticancer, free radical scavenging, anti-inflammatory, anti-arthritic, and hepatoprotective . These effects suggest that ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
In the crystal structure, molecules are linked via intermolecular hydrogen bonds, forming zigzag layers parallel to the bc plane . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate typically involves the condensation of resorcinol with ethyl 2-amino-benzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. Common reaction conditions include the use of acidic or basic catalysts, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, green solvents, and catalysts to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated .
Major Products
Major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, each with distinct biological and chemical properties .
Scientific Research Applications
Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and anticoagulant properties.
Industry: Utilized in the development of dyes, perfumes, and other industrial products
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant with a similar coumarin structure.
Dicoumarol: Another anticoagulant derived from coumarin.
4-Hydroxycoumarin: A precursor to many anticoagulant drugs
Uniqueness
Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual hydroxy groups and amino-benzoate ester make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[(6,7-dihydroxy-2-oxochromen-4-yl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-2-25-19(24)12-5-3-4-6-14(12)20-10-11-7-18(23)26-17-9-16(22)15(21)8-13(11)17/h3-9,20-22H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEJNHGMCFZLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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